molecular formula C11H17N3 B3081366 N-(4-Piperidylmethyl)pyridin-4-amine CAS No. 110105-91-4

N-(4-Piperidylmethyl)pyridin-4-amine

Cat. No.: B3081366
CAS No.: 110105-91-4
M. Wt: 191.27 g/mol
InChI Key: PLJYCBORBFVHSM-UHFFFAOYSA-N
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Description

N-(4-Piperidylmethyl)pyridin-4-amine is a chemical compound that features a piperidine ring attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Piperidylmethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with piperidine derivatives. One common method involves the use of phosphorus trichloride (PCl3) as a catalyst. Pyridin-4-amine is reacted with PCl3, followed by the addition of 3-methylpyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidylmethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different functional groups attached to the rings, enhancing their chemical and biological properties.

Scientific Research Applications

N-(4-Piperidylmethyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Piperidylmethyl)pyridin-4-amine involves its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the piperidine ring.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.

Uniqueness

N-(4-Piperidylmethyl)pyridin-4-amine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJYCBORBFVHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl 4-[(4-pyridinylamino)methyl]-1-piperidinecarboxylate (EXAMPLE 1) (7 g, 21 mmol) was dissolved in abs. Ethanol (150 mL) with 10% palladium on carbon (700 mg) and stirred under 1 atm of hydrogen for 2 h. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to afford the N-(4-piperidinylmethyl)-4-pyridinamine as a clear oil which was used without further purification.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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